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Compound of Interest

Compound Name: N-Oxalylglycine

Cat. No.: B118758

For researchers, scientists, and professionals in drug development, understanding the nuanced
interactions between inhibitors and their targets is paramount. N-Oxalylglycine (NOG), a
structural analogue of a-ketoglutarate, has emerged as a broad-spectrum inhibitor of 2-
oxoglutarate (20G)-dependent dioxygenases, a diverse superfamily of enzymes implicated in a
range of physiological and pathological processes. This guide provides an objective
comparison of NOG's binding affinity for various dioxygenases, supported by experimental
data, detailed protocols, and visual representations of the associated signaling pathways.

N-Oxalylglycine acts as a competitive inhibitor by binding to the Fe(ll) active site of 20G-
dependent dioxygenases, thereby preventing the binding of the endogenous co-substrate, 2-
oxoglutarate. This inhibition affects a wide array of biological processes, from hypoxia sensing
and histone demethylation to collagen biosynthesis. While NOG is often described as a pan-
inhibitor, its affinity for different dioxygenase subfamilies varies, a critical consideration for its
application as a chemical probe in research and as a scaffold for the development of more
selective therapeutic agents.

Comparative Inhibitory Activity of N-Oxalylglycine

The inhibitory potency of N-Oxalylglycine across a panel of human 2-oxoglutarate-dependent
dioxygenases is summarized in the table below. The half-maximal inhibitory concentration
(IC50) values highlight the variable sensitivity of these enzymes to NOG, indicating a degree of
selectivity despite its broad-spectrum nature.
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Dioxygenase Family Enzyme IC50 (pM)
HIF Prolyl Hydroxylases PHD1 2.1[1112]
PHD2 5.6 - 12.3[1][2][3]
Factor Inhibiting HIF (FIH) FIH1 0.36][3]
Jumonji Domain-Containing
_ JMJID2A 250[1][2]
Histone Demethylases
JMJD2C 500[1][2]
JMJID2E 24[1][2]
JMJID5 0.15[3]
Aspartate/Asparagine-3-
P paragine- AspH 11.1[3]
Hydroxylase
Taurine/a-ketoglutarate )
TauD ~290 (Ki)[4]

Dioxygenase

Signaling Pathways Modulated by N-Oxalylglycine
Inhibition
The inhibition of different dioxygenase subfamilies by N-Oxalylglycine leads to the modulation

of distinct signaling pathways. Understanding these pathways is crucial for interpreting the
cellular effects of NOG.

HIF Prolyl Hydroxylase (PHD) Pathway

Under normoxic conditions, HIF prolyl hydroxylases (PHDs) hydroxylate proline residues on the
alpha subunit of Hypoxia-Inducible Factor (HIF-a). This modification targets HIF-a for
ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent
proteasomal degradation. Inhibition of PHDs by NOG prevents this degradation, leading to the
stabilization of HIF-q, its translocation to the nucleus, and the activation of hypoxia-responsive
genes involved in angiogenesis, erythropoiesis, and metabolism.[5][6][7]
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Prepare Reagents:

- Purified Dioxygenase Incubation: Detection of Activity:
- Substrate (e " eptide) | —p| Mix enzyme, substrate, Quench Reaction - MALDI-TOF MS Data Analysis: -
ARG co-factors, and NOG. (e.g., with acid or organic solvent) - FDH-coupled assay Calculate IC50 values
- Co-factors (FeSO4, Ascorbate) T

~NOG dilutions Incubate at 37°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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